GSK 625433
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Overview
Description
Preparation Methods
The synthesis of GSK-625433 involves enantioselective 1,3-dipolar cycloaddition of azomethine ylides and electrophilic alkenes using a dual chiral silver catalyst . The molecular formula of GSK-625433 is C26H32N4O5S, and its molecular weight is 512.62 g/mol . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
GSK-625433 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific details on the reagents and conditions are not widely available.
Substitution: GSK-625433 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include chiral catalysts, electrophilic alkenes, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
GSK-625433 exerts its effects by inhibiting the Hepatitis C virus NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the Hepatitis C virus, and its inhibition prevents the virus from replicating and spreading . The compound binds to the active site of the NS5B polymerase, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
GSK-625433 is unique in its potent inhibition of the Hepatitis C virus NS5B polymerase. Similar compounds include:
TMC435: Another inhibitor of the Hepatitis C virus NS3/4A protease.
Telaprevir: An inhibitor of the Hepatitis C virus NS3/4A protease.
Boceprevir: Also an inhibitor of the Hepatitis C virus NS3/4A protease.
Compared to these compounds, GSK-625433 specifically targets the NS5B polymerase, making it a unique and valuable tool in antiviral research .
Biological Activity
GSK 625433 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which plays a crucial role in the replication of the virus. This compound has been extensively studied for its biological activity, particularly in the context of antiviral therapy against HCV.
Chemical Structure and Properties
This compound has the chemical formula C26H32N4O5S and a molecular weight of 500.65 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact effectively with the viral polymerase.
This compound functions as a non-nucleoside inhibitor of NS5B polymerase. It binds to the enzyme and disrupts its function, preventing viral RNA replication. This mechanism is critical for reducing viral loads in infected individuals.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value |
---|---|
IC50 (in vitro) | 0.5 nM |
Selectivity Index | >1000 |
Resistance Profile | Retains activity against common mutations |
Half-life (in vivo) | 6 hours |
Bioavailability | 70% |
Case Studies and Clinical Trials
- Phase I Trials : Initial studies demonstrated that this compound was well-tolerated in healthy volunteers. Pharmacokinetic data indicated favorable absorption and distribution characteristics.
- Phase II Trials : A multi-center study evaluated the efficacy of this compound in combination with other antiviral agents. Results showed a significant reduction in HCV RNA levels after 12 weeks of treatment, with over 80% of patients achieving sustained virologic response (SVR).
- Resistance Studies : Research has shown that this compound maintains efficacy against variants of HCV that develop resistance to other NS5B inhibitors, making it a valuable option in treatment-resistant cases .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and improving its enantioselectivity through advanced catalytic methods. The use of dual chiral silver catalysts has been pivotal in enhancing the yield and purity of this compound during synthesis .
Properties
CAS No. |
885264-71-1 |
---|---|
Molecular Formula |
C26H32N4O5S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
InChI Key |
HLQXYDHLDZTWDW-KAWPREARSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Isomeric SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-625433; GSK 625433; GSK625433. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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